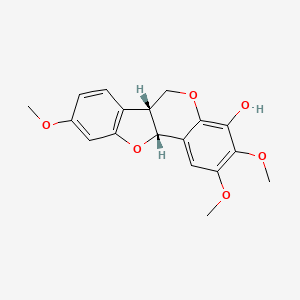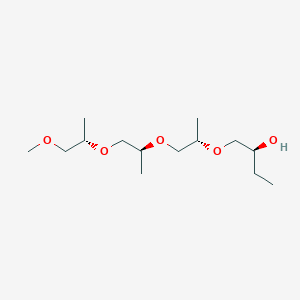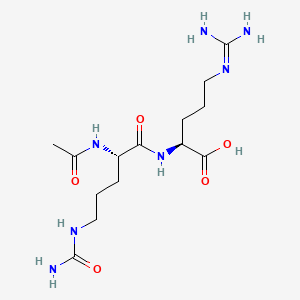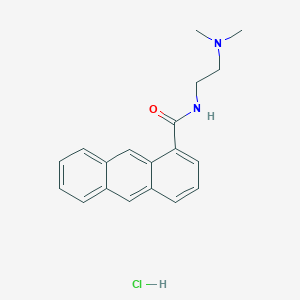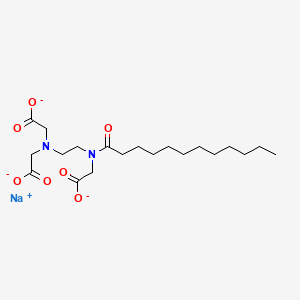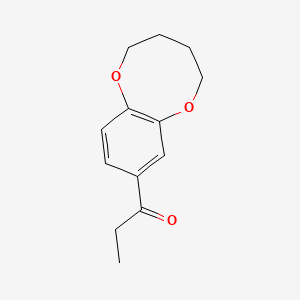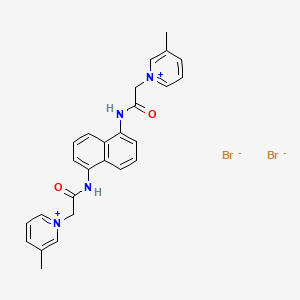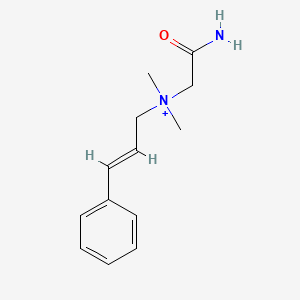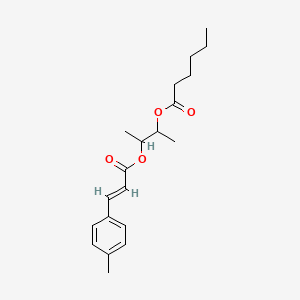
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure It is characterized by the presence of a hexanoate ester group, a propenyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate typically involves multiple steps. One common method includes the esterification of hexanoic acid with a suitable alcohol, followed by the introduction of the propenyl and methylphenyl groups through a series of reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl butanoate
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl octanoate
Uniqueness
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is unique due to its specific ester group and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
Propiedades
Número CAS |
84006-37-1 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O4/c1-5-6-7-8-19(21)23-16(3)17(4)24-20(22)14-13-18-11-9-15(2)10-12-18/h9-14,16-17H,5-8H2,1-4H3/b14-13+ |
Clave InChI |
NHRNEQWXPRHBEL-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)C |
SMILES canónico |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


